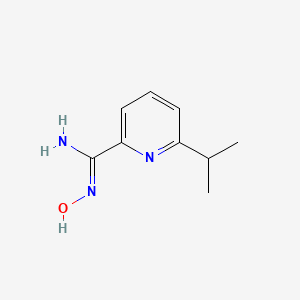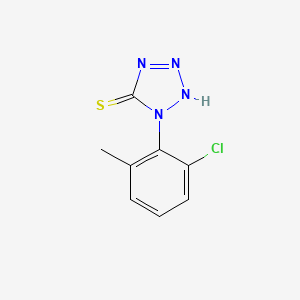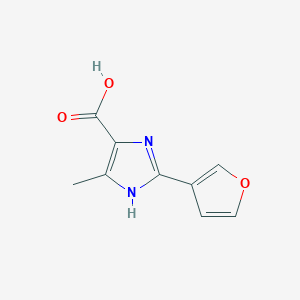
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is an organic compound that features a furan ring fused to an imidazole ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-furylamine with methylglyoxal in the presence of an acid catalyst to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as piperidinium acetate can enhance the efficiency of the synthesis process, allowing for large-scale production under solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Esterification can be carried out using methanesulfonic acid (MeSO3H) and silica (SiO2) as catalysts.
Major Products Formed
Oxidation: Furfural derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Esters and amides of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s furan and imidazole rings play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Furyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
3-(2-Furyl)acrylic Acid: Contains a furan ring and an acrylic acid group.
Furfural: A simpler compound with a furan ring and an aldehyde group
Uniqueness
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to its combination of a furan ring, an imidazole ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2-(furan-3-yl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
ATCXCPDOQAMQNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)C2=COC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


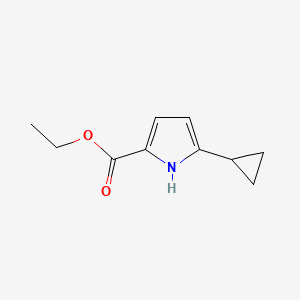
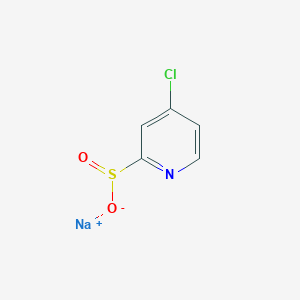
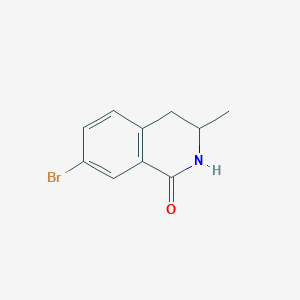

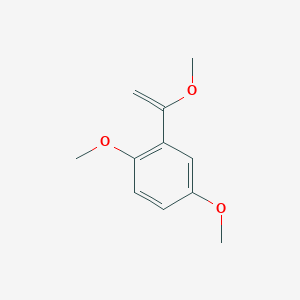
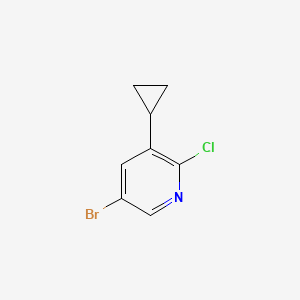
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
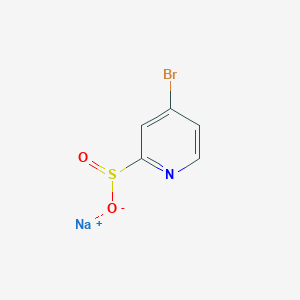
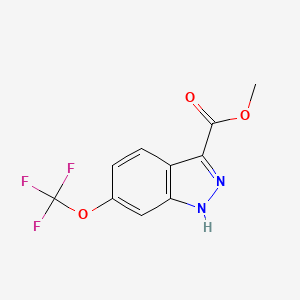
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
